2-Bromo-5-octylthiophene

Vue d'ensemble

Description

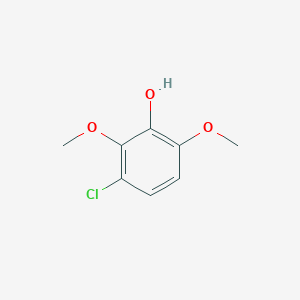

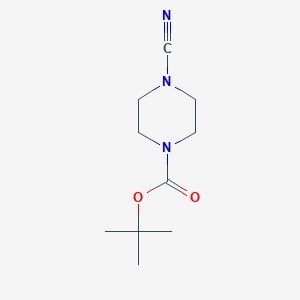

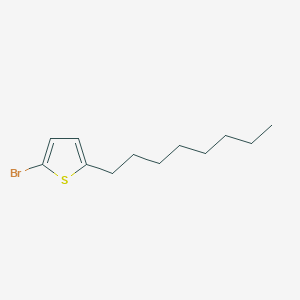

“2-Bromo-5-octylthiophene” is an organic compound with the molecular formula C12H19BrS and a molecular weight of 275.25 . It is a liquid at room temperature .

Molecular Structure Analysis

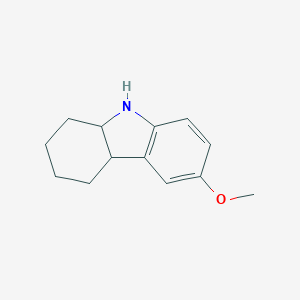

The molecular structure of “2-Bromo-5-octylthiophene” consists of a thiophene ring substituted with a bromine atom at the 2-position and an octyl group at the 5-position .

Physical And Chemical Properties Analysis

“2-Bromo-5-octylthiophene” is a colorless to yellow to orange clear liquid . It has a melting point of 5°C , a boiling point of 112°C/0.2mmHg , and a flash point of 140°C . The refractive index is 1.52 .

Applications De Recherche Scientifique

Summary of the Application

2-Bromo-5-octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers .

Methods of Application or Experimental Procedures

The synthesis of these polymers involves organometallic polycondensation strategies, with nickel- and palladium-based protocols being the main focus . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far .

Results or Outcomes

The result of these synthesis methods is the creation of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Synthesis of Thiophene Derivatives

Summary of the Application

Thiophene-based analogs, including 2-Bromo-5-octylthiophene, have been studied as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The Gewald reaction, Paal–Knorr reaction, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Synthesis of Alkyl Thiophene Derivatives

Summary of the Application

2-Bromo-5-octylthiophene can be used as a starting material in the synthesis of alkyl thiophene derivatives . These derivatives have various applications in the field of organic electronics due to their unique electronic properties .

Methods of Application or Experimental Procedures

The synthesis of alkyl thiophene derivatives typically involves the reaction of 2-Bromo-5-octylthiophene with an organometallic reagent . For example, 3-Octylthiophene can be synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide .

Results or Outcomes

The result of this synthesis method is the creation of alkyl thiophene derivatives that can be used in various applications, including the development of organic electronic devices .

4. Synthesis of Conjugated Six Fused Ring Isoindigo System

Summary of the Application

2-Bromo-5-octylthiophene can be used in the synthesis of conjugated six fused ring isoindigo system . This is a novel strategy to reach more efficient materials for electronic applications .

Methods of Application or Experimental Procedures

The synthesis of this system involves the reaction of 3-Bromothieno [3,2- b ]thiophene, synthesized from thieno [3,2- b ]thiophene, applying Cu-catalyzed Ullmann coupling reaction .

Results or Outcomes

The result of this synthesis method is the creation of a conjugated six fused ring isoindigo system that can be used in various applications, including the development of organic electronic devices .

5. Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials

Summary of the Application

2-Bromo-5-octylthiophene can be used in Negishi coupling, a method for selective C–C bond formation . This method has been extensively applied in the synthesis of organic electronic, optical, electrochemical, and magnetic materials .

Methods of Application or Experimental Procedures

The synthesis of these materials involves the palladium or nickel catalyzed cross-coupling reaction of organometals with organic electrophiles such as organic halides and sulfonates .

Results or Outcomes

The result of this synthesis method is the creation of advanced materials with a wide variety of structural features and various desirable functions for organic electronic, optoelectronic, and other advanced technologies .

Safety And Hazards

“2-Bromo-5-octylthiophene” is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Propriétés

IUPAC Name |

2-bromo-5-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLMRHXOAXBGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572803 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-octylthiophene | |

CAS RN |

172514-63-5 | |

| Record name | 2-Bromo-5-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)